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Compound of Interest

Compound Name: SB 218795

Cat. No.: B1680806 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SB 218795, a potent and

selective non-peptide antagonist of the Neurokinin-3 (NK3) receptor. This document details its

core physicochemical properties, mechanism of action, and established experimental protocols,

serving as a vital resource for researchers in neuroscience, pharmacology, and drug

development.

Core Data Presentation
All quantitative data regarding SB 218795 is summarized in the table below for ease of

reference and comparison.
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Parameter Value Reference(s)

CAS Number 174635-53-1 [1][2][3]

Molecular Weight 396.44 g/mol [1][2][3]

Molecular Formula C₂₅H₂₀N₂O₃ [1][2]

Purity ≥99% (HPLC) [2]

Appearance White to off-white solid [1]

Ki for human NK3 receptor

(hNK3)
13 nM [1][2]

Selectivity
~90-fold over hNK2, ~7000-

fold over hNK1
[1][2]

Mechanism of Action and Signaling Pathway
SB 218795 functions as a competitive antagonist at the NK3 receptor, a G-protein coupled

receptor (GPCR) predominantly expressed in the central nervous system.[2][4] The

endogenous ligand for the NK3 receptor is Neurokinin B (NKB).[4] The binding of NKB to the

NK3 receptor activates the Gq/11 family of G-proteins.[5][6]

This activation initiates a downstream signaling cascade through the effector enzyme

phospholipase Cβ (PLCβ).[5] PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a

membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and

diacylglycerol (DAG).

The depletion of PIP₂ and subsequent signaling events lead to the modulation of ion channel

activity. Specifically, in neurons of the basolateral amygdala, this pathway results in the

activation of Transient Receptor Potential Canonical (TRPC) 4 and 5 channels and the

depression of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[5] This

combined effect leads to neuronal depolarization and increased excitability.[5] SB 218795
exerts its pharmacological effects by blocking the initial binding of NKB or other NK3 agonists,

thereby preventing this entire signaling cascade.
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Caption: NK3 Receptor Signaling Pathway and Antagonism by SB 218795.

Experimental Protocols
This section provides detailed methodologies for key experiments involving SB 218795.

In Vivo Inhibition of Senktide-Induced Pupillary
Constriction in Rabbits
This protocol assesses the in vivo efficacy of SB 218795 in antagonizing the miotic effects of

the selective NK3 receptor agonist, senktide.

Materials:

Male New Zealand White rabbits
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SB 218795

Senktide

Vehicle for SB 218795 (e.g., saline, DMSO/saline mixture)

Vehicle for senktide (e.g., saline)

Pupilometer or a camera with calipers for measuring pupil diameter

Intravenous (i.v.) injection supplies

Procedure:

Animal Acclimation: Allow rabbits to acclimate to the experimental environment to minimize

stress-induced variations in pupil size.

Baseline Pupil Measurement: Measure the basal pupil diameter of both eyes.

SB 218795 Administration: Administer SB 218795 intravenously at doses ranging from 0.25

to 1 mg/kg.[1] A vehicle-only group should be included as a control.

Agonist Challenge: Following a predetermined pretreatment time (e.g., 15-30 minutes),

administer senktide intravenously to induce pupillary constriction (miosis).

Pupil Diameter Measurement: Measure the pupil diameter at regular intervals (e.g., every 5-

10 minutes) for a defined period (e.g., 60 minutes) to determine the peak miotic response

and the duration of action.

Data Analysis: Calculate the change in pupil diameter from baseline for each group. The

percentage inhibition of the senktide-induced miosis by SB 218795 can be determined by

comparing the response in the SB 218795-treated groups to the vehicle-treated group.
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Caption: Experimental Workflow for Pupillary Constriction Assay.

Fear-Potentiated Startle (FPS) Response in Rats
This protocol evaluates the anxiolytic-like effects of SB 218795 by assessing its ability to block

the potentiation of an acoustic startle response by a conditioned fear stimulus.

Materials:

Male Sprague-Dawley or Wistar rats

SB 218795
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Vehicle for SB 218795

Startle response measurement system with a conditioning chamber (light and shock

capabilities)

Intra-amygdala or systemic injection supplies

Procedure:

Habituation (Day 1): Place rats in the startle chambers for a habituation period (e.g., 30

minutes) to acclimate them to the environment.[5]

Baseline Startle (Day 2): Measure the baseline acoustic startle response to a series of noise

bursts (e.g., 95 dB).[5]

Fear Conditioning (Day 3):

Administer SB 218795 or vehicle via the desired route (e.g., microinjection into the

basolateral amygdala) 5 minutes prior to conditioning.[5]

Place the rats in the conditioning chamber.

Present a neutral stimulus (conditioned stimulus, CS), such as a light, for a short duration

(e.g., 3.7 seconds), which co-terminates with a mild foot shock (unconditioned stimulus,

US), for example, 0.5 seconds at 0.5 mA.[5]

Repeat this pairing for a set number of trials (e.g., 10 trials) with a variable inter-trial

interval.[5]

Fear-Potentiated Startle Test (Day 4):

Place the rats back in the startle chambers.

Present a series of acoustic startle stimuli alone (noise-alone trials) and in the presence of

the conditioned stimulus (light-noise trials) in a randomized order.[5]

Data Analysis: Calculate the percent potentiation of the startle response by the conditioned

stimulus: [(startle amplitude on light-noise trials - startle amplitude on noise-alone trials) /
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startle amplitude on noise-alone trials] x 100. Compare the percent potentiation between the

SB 218795-treated and vehicle-treated groups.
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Caption: Experimental Timeline for Fear-Potentiated Startle.

Whole-Cell Patch-Clamp Electrophysiology in Brain
Slices
This protocol describes the use of SB 218795 to block NK3 receptor-mediated currents in

neurons within acute brain slices.

Materials:

Rodent (rat or mouse)
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SB 218795

NK3 receptor agonist (e.g., senktide or NKB)

Artificial cerebrospinal fluid (aCSF)

Intracellular solution for patch pipette

Vibratome for slicing brain tissue

Electrophysiology rig (microscope, amplifier, micromanipulators, data acquisition system)

Procedure:

Acute Brain Slice Preparation:

Anesthetize and decapitate the animal.

Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

Cut coronal or sagittal slices (e.g., 300 µm thick) containing the brain region of interest

(e.g., amygdala, hippocampus) using a vibratome.

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

Electrophysiological Recording:

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

Establish a whole-cell patch-clamp recording from a neuron of interest.

Record baseline membrane potential and input resistance.

Pharmacological Manipulation:

Bath-apply the NK3 receptor agonist (e.g., senktide) and record the resulting

depolarization or inward current.
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After washout of the agonist effect, pre-incubate the slice with SB 218795 (e.g., 3 µM) for

a sufficient period.[5]

Re-apply the NK3 receptor agonist in the continued presence of SB 218795.

Data Analysis: Compare the magnitude of the agonist-induced response (depolarization or

inward current) in the absence and presence of SB 218795 to quantify the antagonist effect.

NK3 Receptor Radioligand Binding Assay
This protocol details a competitive binding assay to determine the affinity of SB 218795 for the

NK3 receptor.

Materials:

Cell membranes expressing the human NK3 receptor (e.g., from CHO-K1 cells)[7]

SB 218795

A suitable radioligand for the NK3 receptor (e.g., [³H]SR 142801)[8]

A non-labeled NK3 receptor antagonist for determining non-specific binding (e.g., a high

concentration of SB 222200)[8]

Assay buffer

96-well plates

Scintillation counter and scintillation fluid

Procedure:

Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and the radioligand at

a concentration at or below its Kd.

Competition: Add increasing concentrations of SB 218795 to the wells.

Total and Non-Specific Binding: Include wells for total binding (no competitor) and non-

specific binding (a saturating concentration of a non-labeled antagonist).
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Incubation: Incubate the plate for a specified time at a specific temperature (e.g., 120

minutes at room temperature) to reach equilibrium.[8]

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter

mat to separate the membrane-bound radioligand from the free radioligand. Wash the filters

with ice-cold buffer.

Quantification: Place the filter mats in scintillation vials with scintillation fluid and count the

radioactivity using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding as a function of the log concentration of SB
218795.

Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of SB
218795 that inhibits 50% of the specific binding).

Calculate the Ki (inhibitory constant) for SB 218795 using the Cheng-Prusoff equation.

This guide provides a foundational understanding and practical protocols for utilizing SB
218795 in research. For specific experimental conditions and troubleshooting, consulting the

primary literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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